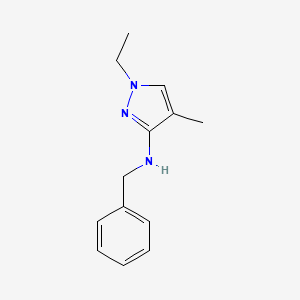

N-benzyl-1-ethyl-4-methyl-1H-pyrazol-3-amine

Description

N-Benzyl-1-ethyl-4-methyl-1H-pyrazol-3-amine is a pyrazole-derived amine featuring a benzyl group at the N-position, an ethyl group at the 1-position, and a methyl group at the 4-position of the pyrazole ring.

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

N-benzyl-1-ethyl-4-methylpyrazol-3-amine |

InChI |

InChI=1S/C13H17N3/c1-3-16-10-11(2)13(15-16)14-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,14,15) |

InChI Key |

QNOXGROLDSIQLC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)NCC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-ethyl-4-methyl-1H-pyrazol-3-amine can be achieved through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. For instance, the reaction of benzylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative . Another method involves the condensation of benzylhydrazine with 4-methyl-3-oxobutanoic acid followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-ethyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl, ethyl, or methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-benzyl-1-ethyl-4-methyl-1H-pyrazol-3-amine, as antiviral agents. Research indicates that certain pyrazole compounds exhibit inhibitory effects against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Yellow Fever Virus (YFV). For instance, modifications to the molecular structure of pyrazole derivatives have led to the identification of potent inhibitors with low cytotoxicity, demonstrating their potential for developing antiviral therapies .

1.2 Neurological Applications

The compound has shown promise in treating neurological disorders due to its interaction with trace amine-associated receptors (TAARs). It acts as a partial agonist, which may provide therapeutic benefits in conditions like Attention Deficit Hyperactivity Disorder (ADHD) and schizophrenia. The affinity for TAARs suggests a mechanism that could mitigate symptoms associated with these disorders while minimizing side effects compared to traditional treatments .

Pharmacological Applications

2.1 Anti-cancer Properties

This compound has been investigated for its anticancer properties. Studies have shown that pyrazole derivatives can inhibit the growth of cancer cells by interfering with essential macromolecule synthesis and mitochondrial metabolism. This mechanism positions them as potential candidates for cancer therapeutics .

2.2 Enzyme Inhibition

The compound may also serve as an inhibitor of specific enzymes related to disease pathology. For example, pyrazole derivatives have been noted for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. This inhibition could lead to increased levels of neurotransmitters, providing symptomatic relief .

Cosmetic Applications

3.1 Dermatological Uses

There is emerging interest in the use of this compound in cosmetic formulations. Its potential to inhibit specific kinases involved in skin conditions like hyperpigmentation suggests applications in dermatology and cosmetic science. The compound's ability to modulate skin cell behavior could lead to effective treatments for various skin disorders .

Synthesis and Structural Insights

The synthesis of this compound typically involves straightforward chemical reactions that yield high purity products suitable for further applications in research and industry. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Mechanism of Action

The mechanism of action of N-benzyl-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs, their molecular formulas, molecular weights, and distinguishing features:

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects : The benzyl group in the target compound contributes to aromatic interactions, while analogs with pyridinyl (e.g., ) or methoxybenzyl groups (e.g., ) exhibit altered electronic profiles and solubility.

- Positional Isomerism : The 3-amine position in the target compound contrasts with 4-amine or 5-amine positions in analogs (e.g., ), influencing hydrogen-bonding capacity and biological activity.

- Core Modifications : Replacement of the pyrazole ring with a tetrazine system () introduces conjugation and metal-binding capabilities.

Biological Activity

N-benzyl-1-ethyl-4-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antimicrobial properties. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The synthesis typically involves a multi-step process, often starting from commercially available pyrazole derivatives and employing methods such as reductive amination or condensation reactions.

Synthesis Example:

A common synthetic route involves the reaction of 4-methylpyrazole with benzyl chloride in the presence of a base to yield N-benzyl-4-methylpyrazole, followed by ethylation at the nitrogen site to produce this compound.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-benzyl-1-ethyl-4-methyl... | MDA-MB-231 | 0.025 |

| N-benzyl-3,5-dimethyl... | HepG2 | 0.048 |

| 3-(tert-butyl)-N-(4-methoxy... | Various Cancer Cells | 0.064 |

These findings suggest that modifications in the pyrazole structure can significantly enhance anticancer activity, potentially through mechanisms involving autophagy modulation and mTORC1 inhibition, which are critical pathways in cancer cell survival and proliferation .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown promise as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains of bacteria. For instance, certain pyrazole compounds have been reported to exhibit synergistic effects when combined with conventional antibiotics, suggesting their role in overcoming drug resistance .

The biological activity of this compound is believed to be mediated through several mechanisms:

Autophagy Modulation : The compound influences autophagy pathways by inhibiting mTORC1 activity, leading to altered cellular homeostasis and increased apoptosis in cancer cells .

Synergistic Effects with Antibiotics : In antimicrobial applications, pyrazoles may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways when used alongside traditional antibiotics .

Case Study 1: Anticancer Efficacy

A study investigated the effects of N-benzyl-substituted pyrazoles on MIA PaCa-2 pancreatic cancer cells. The results indicated that these compounds not only inhibited cell proliferation but also induced autophagic cell death through mTORC1 pathway modulation. The study concluded that specific structural features of these pyrazoles could be optimized for enhanced anticancer efficacy .

Case Study 2: Antibiotic Resistance

In another investigation, a series of pyrazole derivatives were tested for their ability to restore antibiotic sensitivity in methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives could significantly lower the minimum inhibitory concentration (MIC) of standard antibiotics when co-administered, highlighting their potential as adjunct therapies in treating resistant infections .

Q & A

Q. What are the standard synthetic protocols for N-benzyl-1-ethyl-4-methyl-1H-pyrazol-3-amine?

The synthesis of pyrazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine are synthesized using cesium carbonate as a base, copper(I) bromide as a catalyst, and DMSO as a solvent at 35°C for 48 hours, followed by extraction with dichloromethane and purification via column chromatography . Similar conditions (e.g., alkylation of pyrazole precursors with benzyl halides) can be adapted for the target compound, with optimization of reaction time, temperature, and stoichiometry to improve yield.

Q. How can researchers obtain reliable structural data for this compound?

Structural characterization relies on:

- Spectroscopic techniques : H/C NMR to confirm substituent positions (e.g., δ 8.87 ppm for pyridine protons in analogs ).

- Crystallography : Use programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve 3D structures from X-ray diffraction data .

- Public databases : PubChem provides canonical SMILES (e.g., CCN1C=C(C(=N1)N)I for related iodopyrazoles ) and molecular formulas.

Q. What safety precautions are critical during handling?

While specific data for this compound is limited, general pyrazole safety guidelines include:

- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods when handling volatile reagents (e.g., DMSO ).

- Emergency protocols : Consult safety data sheets (SDS) for analogs (e.g., 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine ) and neutralize spills with inert absorbents.

Advanced Research Questions

Q. How do structural modifications at the benzyl or pyrazole positions affect biological activity?

Substitutions influence reactivity, stability, and target interactions. For example:

| Substituent Position | Modification | Observed Effect |

|---|---|---|

| Pyrazole C-4 | Iodo vs. methyl groups | Alters electrophilicity and cross-coupling potential |

| Benzyl ring | Methoxy vs. halogens | Changes π-π stacking with receptors |

| Such comparisons, as seen in N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl] analogs, highlight the need for systematic SAR studies . |

Q. How can contradictory biological activity data across assays be resolved?

Methodological approaches include:

- Orthogonal assays : Combine surface plasmon resonance (SPR) for binding kinetics with cellular assays (e.g., MTT) for functional validation .

- Purity verification : Use HPLC or HRMS to rule out impurities (e.g., 17.9% yield challenges in related syntheses ).

- Control experiments : Test metabolites or degradation products (e.g., stability under oxidative conditions ).

Q. What strategies optimize synthetic yields for this compound?

Key factors:

- Catalyst screening : Replace copper(I) bromide with palladium catalysts for C-N coupling .

- Solvent optimization : Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance solubility.

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 48 hours to <12 hours) .

Q. Which computational methods predict target interactions?

- Molecular docking : Tools like AutoDock Vina model binding poses with enzymes/receptors (e.g., pyrazole-amine interactions with kinases ).

- MD simulations : GROMACS assesses stability of ligand-protein complexes over time.

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.